molecular formula C12H16INO2 B12536010 t-Butyl (2-iodo-4-methylphenyl)carbamate

t-Butyl (2-iodo-4-methylphenyl)carbamate

Cat. No.: B12536010
M. Wt: 333.16 g/mol
InChI Key: QPOLTYRLRAGNET-UHFFFAOYSA-N
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Description

t-Butyl (2-iodo-4-methylphenyl)carbamate is an organic compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . It is characterized by the presence of a t-butyl group, an iodine atom, and a methyl group attached to a phenyl ring, which is further connected to a carbamate group. This compound is typically a yellow to colorless oil .

Preparation Methods

The synthesis of t-Butyl (2-iodo-4-methylphenyl)carbamate involves the reaction of 2-iodo-4-methylphenylamine with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

t-Butyl (2-iodo-4-methylphenyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include cesium carbonate, tetrabutylammonium iodide, and various metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

t-Butyl (2-iodo-4-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of t-Butyl (2-iodo-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The iodine atom and phenyl ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to t-Butyl (2-iodo-4-methylphenyl)carbamate include:

  • t-Butyl (2-bromo-4-methylphenyl)carbamate
  • t-Butyl (2-chloro-4-methylphenyl)carbamate
  • t-Butyl (2-fluoro-4-methylphenyl)carbamate

These compounds share a similar structure but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can significantly affect the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

tert-butyl N-(2-iodo-4-methylphenyl)carbamate

InChI

InChI=1S/C12H16INO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

QPOLTYRLRAGNET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I

Origin of Product

United States

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